molecular formula C10H9ClO2 B8795707 4-(p-Chlorophenyl)dihydrofuran-2(3H)-one CAS No. 26717-54-4

4-(p-Chlorophenyl)dihydrofuran-2(3H)-one

Cat. No. B8795707
Key on ui cas rn: 26717-54-4
M. Wt: 196.63 g/mol
InChI Key: FJIIHITUMSUKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613613

Procedure details

To 204 ml of dimethyl sulfoxide were added 40.1 g of potassium salt of monomethyl malonate (XVI) and then 50.0 g of p-chlorophenacyl bromide (XVII), and the mixture was stirred at room temperature for 30 minutes. Then, 12.9 g of ammonium acetate were added and the mixture was stirred at room temperature for 2 hours. Subsequently, 36.6 ml of acetic acid were added and 8.5 g of sodium borohydride were added under ice-cooling over one hour. The reaction mixture was allowed to stand at room temperature for one hour to reduce the double bond. After 68 ml of ice-water were added, the mixture was heated under reflex at 125°-130° C. for 3 hours to effect decarboxylation. After completion of the reaction, the reaction mixture was poured into 500 ml of ice-water, the black precipitate thus separated was collected by filtration and subjected to distillation under reduced pressure to give 29.7 g of the title compound (yield 71%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
68 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
36.6 mL
Type
solvent
Reaction Step Six
Quantity
40.1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
204 mL
Type
solvent
Reaction Step Seven
Yield
71%

Identifiers

REACTION_CXSMILES
[K].[C:2]([O:8][CH3:9])(=[O:7])[CH2:3][C:4]([O-])=O.[Cl:10][C:11]1[CH:20]=[CH:19][C:14](C(=O)CBr)=[CH:13][CH:12]=1.C([O-])(=O)C.[NH4+].[BH4-].[Na+]>C(O)(=O)C.CS(C)=O>[Cl:10][C:11]1[CH:20]=[CH:19][C:14]([CH:4]2[CH2:9][O:8][C:2](=[O:7])[CH2:3]2)=[CH:13][CH:12]=1 |f:3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
ice water
Quantity
68 mL
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
36.6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
40.1 g
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC
Name
Quantity
204 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over one hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated under reflex at 125°-130° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the black precipitate thus separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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